4,4-Dimethyl-2-pyrrolidinone

Vue d'ensemble

Description

4,4-Dimethyl-2-pyrrolidinone is a nitrogen-containing heterocyclic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 4th position of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include 4,4-dimethyl-2-pyrrolidinone, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine derivatives, including this compound, can influence biological activity .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Analyse Biochimique

Biochemical Properties

4,4-Dimethyl-2-pyrrolidinone plays a significant role in biochemical reactions, particularly as a pharmaceutical intermediate. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted to act as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction can modulate the receptor’s response to its natural ligand, thereby affecting cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the A1 adenosine receptor can lead to changes in intracellular cyclic AMP levels, thereby affecting downstream signaling pathways . Additionally, it has been observed to exhibit cytotoxic effects in certain cell lines, indicating its potential use in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, its role as an allosteric enhancer at the A1 adenosine receptor involves binding to a site distinct from the active site, thereby modulating the receptor’s activity . This can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for its effective use. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function need to be carefully monitored. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced receptor activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. The specific enzymes involved in its metabolism and the resulting metabolites need to be further investigated to understand its full metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported across cell membranes and distributed to various cellular compartments, where it can exert its effects. Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of aniline, an aldehyde, and diethyl acetylenedicarboxylate in the presence of citric acid as a catalyst in ethanol under ultrasound irradiation . This method is efficient, environmentally friendly, and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are scalable and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4,4-Dimethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidinone derivatives. These products have significant applications in pharmaceuticals and organic synthesis .

Applications De Recherche Scientifique

4,4-Dimethyl-2-pyrrolidinone has a wide range of scientific research applications:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: It is employed in the production of polymers, resins, and other materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl-2-pyrrolidone (NMP): A similar compound with a methyl group at the nitrogen atom.

Polyvinylpyrrolidone (PVP): A polymer derived from pyrrolidinone, used in pharmaceuticals and as a binder in tablets.

Uniqueness

4,4-Dimethyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as an allosteric enhancer at the A1 adenosine receptor sets it apart from other pyrrolidinone derivatives, making it valuable in pharmaceutical research and development .

Activité Biologique

4,4-Dimethyl-2-pyrrolidinone (DMPO) is a cyclic organic compound belonging to the pyrrolidine family. Its unique structure enables it to participate in various biochemical reactions, influencing biological activity across multiple domains, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of DMPO, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

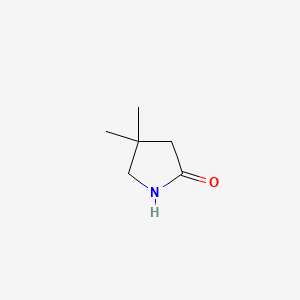

Chemical Structure and Properties

DMPO has the following chemical structure:

It is characterized by a five-membered ring with a nitrogen atom and two methyl groups at the 4-position. This configuration contributes to its reactivity and interaction with biological systems.

Target Interactions

DMPO interacts with various biological targets, including enzymes and receptors. Notably, it has been identified as an allosteric enhancer at the A1 adenosine receptor, which plays a critical role in modulating cellular signaling pathways related to energy metabolism and neurotransmission. The compound's ability to influence cyclic AMP levels indicates its potential in altering downstream signaling cascades.

Biochemical Pathways

Research indicates that DMPO participates in several biochemical pathways. It is involved in biosynthesis processes, particularly those related to microbial metabolism. For instance, studies suggest that DMPO may play a role in the biosynthesis of mycofactocin and other related compounds, highlighting its significance in microbial enzymatic reactions.

Pharmacokinetics

Understanding the pharmacokinetics of DMPO is crucial for assessing its biological activity. The compound exhibits favorable absorption characteristics when administered through various routes. In vivo studies demonstrate that DMPO is rapidly absorbed and widely distributed throughout biological tissues . Its interaction with metabolic enzymes suggests that it can modify the pharmacokinetic profiles of other compounds when used in combination therapies.

Antimicrobial Properties

DMPO has shown promising antimicrobial activity against various pathogens. For instance, derivatives of DMPO have been evaluated for their effectiveness against E. coli and S. aureus, with some compounds demonstrating inhibitory concentrations comparable to established antibiotics like novobiocin . This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity and Cell Viability

Studies assessing the cytotoxic effects of DMPO on different cell lines reveal that it can influence cell viability and productivity. For example, one study noted that specific DMPO derivatives enhanced monoclonal antibody production in cell cultures while maintaining higher viability rates compared to control conditions . These findings underscore its utility in biopharmaceutical applications.

Case Studies

- Monoclonal Antibody Production : A case study demonstrated that a derivative of DMPO significantly increased cell-specific productivity in hybridoma cultures used for monoclonal antibody production. The addition of DMPO resulted in enhanced viability and productivity metrics over a four-day culture period .

- Antimicrobial Efficacy : In another study, various DMPO derivatives were tested against bacterial strains, revealing significant antimicrobial activity. The most effective derivatives exhibited IC50 values comparable to those of standard antibiotics, indicating their potential as therapeutic agents .

Propriétés

IUPAC Name |

4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348461 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66899-02-3 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP) in biological systems?

A1: AHDP is a key intermediate in the biosynthesis of mycofactocin (MFT), a putative redox cofactor. Research suggests that MFT plays a crucial role in ethanol assimilation in Mycobacterium smegmatis mc2155 [, ]. The enzyme MftE catalyzes the hydrolysis of a specific intermediate, leading to the formation of AHDP and a truncated peptide []. This highlights the importance of AHDP as a precursor to this potentially vital cofactor.

Q2: How is pre-mycofactocin (PMFT) formed, and what is its biological significance?

A2: PMFT is generated from AHDP through an oxidative deamination reaction catalyzed by the enzyme MftD []. This reaction introduces an α-keto group to the AHDP molecule. PMFT has been shown to act as a redox mediator, facilitating the oxidation of NADH bound to Mycobacterium smegmatis carveol dehydrogenase (MsCDH) []. This finding provides strong evidence that PMFT, and by extension MFT, functions as a biologically active redox cofactor.

Q3: Can 4,4-dimethyl-2-pyrrolidinone derivatives be used in organic synthesis?

A3: Yes, certain derivatives, such as N-substituted 3-hydroxy-4,4-dimethyl-2-pyrrolidinone acrylate derivatives, have shown potential as dienophiles in Diels-Alder reactions []. Studies have explored their reactivity with dienes like isoprene and cyclopentadiene, highlighting the influence of the acrylate structure on reaction success and selectivity []. This suggests potential applications in synthesizing complex molecules.

Q4: What insights have been gained from studying the ring expansion of beta-lactams to gamma-lactams involving this compound structures?

A4: Research has demonstrated the diastereoselective synthesis of functionalized gamma-lactams starting from 4-(1-bromoalkyl)-2-azetidinones [, ]. The reaction proceeds through the formation of N-acyliminium intermediates, which can be trapped by various nucleophiles, leading to the creation of diversely substituted 4,4-dimethyl-2-pyrrolidinones [, ]. This approach provides a valuable synthetic route for accessing a range of potentially bioactive gamma-lactam derivatives.

Q5: What analytical techniques are crucial for characterizing this compound derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and COSY techniques, alongside mass spectrometry, plays a vital role in structural elucidation [, ]. These techniques provide crucial information about the connectivity and arrangement of atoms within these molecules, confirming their identity and purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.